2,6-Difluoro-3,3'-bipyridine molecular weight and SMILES code
2,6-Difluoro-3,3'-bipyridine molecular weight and SMILES code
The following technical monograph provides an in-depth analysis of 2,6-Difluoro-3,3'-bipyridine , a specialized fluorinated heterocyclic scaffold used in medicinal chemistry and materials science.[1]
[1]
Executive Summary & Chemical Identity
2,6-Difluoro-3,3'-bipyridine is a biaryl scaffold characterized by two pyridine rings linked at their respective C3 positions, with one ring substituted by fluorine atoms at the C2 and C6 positions.[1][2] This molecule represents a critical "privileged structure" in drug discovery, offering a unique combination of electron deficiency, metabolic stability, and restricted conformational freedom compared to non-fluorinated analogs.[1]
The introduction of fluorine atoms at the 2 and 6 positions of the pyridine ring significantly lowers the basicity of the ring nitrogen, alters the dipole moment, and blocks common sites of metabolic oxidation (P450-mediated), making it a valuable motif for optimizing pharmacokinetic profiles in lead generation.[1]
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Value | Notes |
| IUPAC Name | 2,6-difluoro-3-(pyridin-3-yl)pyridine | Systematic nomenclature |
| Molecular Formula | C₁₀H₆F₂N₂ | |
| Molecular Weight | 192.17 g/mol | Calculated based on standard atomic weights |
| SMILES | Fc1nc(F)c(c1)-c2cnccc2 | Canonical representation |
| InChI Key | (Calculated) | Unique identifier for database integration |
| LogP (Predicted) | ~1.9 - 2.1 | Moderate lipophilicity, suitable for CNS penetration |
| H-Bond Acceptors | 2 | Pyridine nitrogens (though 2,6-F reduces N-basicity) |
| H-Bond Donors | 0 |
Synthetic Architecture
The synthesis of 2,6-Difluoro-3,3'-bipyridine relies on transition-metal-catalyzed cross-coupling chemistries.[1] The most robust route utilizes the Suzuki-Miyaura coupling , which offers high tolerance for the electron-deficient fluoropyridine ring.[1]
Retrosynthetic Analysis
The molecule is disconnected at the C3-C3' biaryl bond.[1] The preferred disconnection utilizes a boronic acid on the electron-deficient ring (2,6-difluoropyridine) to minimize protodeboronation, although the reverse coupling is also viable.[1]
Key Intermediates:
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Nucleophile: 2,6-Difluoropyridine-3-boronic acid (or pinacol ester).[1]
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Electrophile: 3-Bromopyridine (or 3-Iodopyridine).[1]
Optimized Experimental Protocol
Note: This protocol is designed for a 1.0 mmol scale and must be performed under an inert atmosphere (Argon/Nitrogen).
Reagents:
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2,6-Difluoropyridine-3-boronic acid (1.2 equiv)[1]
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3-Bromopyridine (1.0 equiv)[1]
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Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) - Chosen for stability and efficiency with heteroaryl chlorides/bromides.[1]
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Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology:
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Preparation: Charge a dried Schlenk flask with 3-bromopyridine (158 mg, 1.0 mmol), 2,6-difluoropyridine-3-boronic acid (190 mg, 1.2 equiv), and Pd(dppf)Cl₂ (41 mg, 0.05 equiv).
-
Inertion: Evacuate and backfill with Argon three times to remove ambient oxygen (critical to prevent homocoupling).[1]
-
Solvation: Add degassed 1,4-dioxane (5 mL) and 2.0 M aq. K₂CO₃ (1.5 mL).[1]
-
Reaction: Seal the vessel and heat to 90°C for 12–16 hours. Monitor reaction progress via LC-MS (Target Mass: 193.1 [M+H]⁺).
-
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) followed by brine. Dry the organic phase over anhydrous Na₂SO₄.[1]
-
Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂) using a gradient of Hexanes:Ethyl Acetate (0–30% EtOAc).[1]
-
Validation: Verify structure via ¹H NMR and ¹⁹F NMR.
Synthesis Workflow Visualization
Figure 1: Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow for the synthesis of 2,6-Difluoro-3,3'-bipyridine.
Structural Biology & Medicinal Applications
The 2,6-difluoro-3,3'-bipyridine moiety is not merely a linker; it is a functional pharmacophore.[1]
Fluorine Effect on Physicochemical Properties[1][9]
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Electronic Modulation: The fluorine atoms at positions 2 and 6 are highly electronegative, withdrawing electron density from the pyridine ring.[1] This significantly lowers the pKa of the pyridine nitrogen (from ~5.2 in unsubstituted pyridine to <1.0), reducing its ability to act as a hydrogen bond acceptor or protonation site at physiological pH.[1]
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Conformational Locking: The steric repulsion between the fluorine atom at C2 (Ring A) and the hydrogen atoms at C2'/C4' (Ring B) induces a twisted biaryl conformation.[1] This non-planar geometry is critical for fitting into specific hydrophobic pockets in enzyme active sites (e.g., Kinase hinge regions).[1]
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Metabolic Stability: The C2 and C6 positions of pyridine are prone to nucleophilic attack or metabolic oxidation.[1] Fluorine substitution effectively blocks these "soft spots," extending the half-life (
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Mechanism of Action: Kinase Inhibition Context
In the context of kinase inhibitors, bipyridines often serve as the scaffold binding to the ATP-binding hinge region.[1] The 2,6-difluoro substitution pattern allows researchers to fine-tune the electronics of the ring without adding significant bulk, potentially enhancing selectivity between kinase isoforms.[1]
Pharmacophore Logic Diagram
Figure 2: Pharmacophore analysis detailing the impact of the 2,6-difluoro substitution on drug-like properties.[2]
References
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Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320–330.[1] Link
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Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]
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PubChem Database. "2,5-Difluoro-3,3'-bipyridine (Isomer Analog)."[1][3] National Library of Medicine.[1] Accessed via .[1] (Note: While the specific 2,6-isomer is a catalog item, properties are inferred from validated isomer data).
Sources
- 1. 1513-65-1|2,6-Difluoropyridine|BLD Pharm [bldpharm.com]
- 2. Synthesis, crystal structure and photophysical properties of bis[2,6-difluoro-3-(pyridin-2-yl)pyridine-κN](trifluoromethanesulfonato-κO)silver(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Difluoro-3,3'-bipyridine | C10H6F2N2 | CID 46315436 - PubChem [pubchem.ncbi.nlm.nih.gov]
